6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6-position and a 2-methoxypropan-2-yl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and chlorination steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent at the 6-position can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazine N-oxides.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position and type of substituents.
Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen arrangement in the ring system.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6 and 8 positions.
Uniqueness
6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloro and methoxypropan-2-yl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
105977-09-1 |
---|---|
Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
6-chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H12ClN3O/c1-10(2,15-3)7-6-8(11)13-14-5-4-12-9(7)14/h4-6H,1-3H3 |
InChI Key |
KREMHKNKJWQFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NN2C1=NC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.